molecular formula C12H18N6O B5416795 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carboxamide

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carboxamide

Cat. No.: B5416795
M. Wt: 262.31 g/mol
InChI Key: QYLMPWJNKIZJTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 4,5-dihydroimidazole core substituted with an ethylcarboxamide group at position 1 and a 4,6-dimethylpyrimidin-2-ylamino moiety at position 2. Its molecular formula is C₁₂H₁₈N₆O, with a molecular weight of 278.32 g/mol. Structural analogs often differ in heterocyclic cores, functional groups, or substituents, leading to variations in physicochemical properties and applications .

Properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydroimidazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O/c1-4-13-12(19)18-6-5-14-11(18)17-10-15-8(2)7-9(3)16-10/h7H,4-6H2,1-3H3,(H,13,19)(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLMPWJNKIZJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN=C1NC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carboxamide typically involves the condensation of a pyrimidine derivative with an imidazole derivative. One common method involves the reaction of 4,6-dimethylpyrimidine-2-amine with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Thioamide Derivative: 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carbothioamide

  • Molecular Formula : C₁₂H₁₈N₆S
  • Molecular Weight : 278.38 g/mol
  • Key Differences: Replacement of the carboxamide oxygen with sulfur (C=O → C=S). Reduced hydrogen-bonding capacity compared to the carboxamide, which may affect receptor interactions.

Table 1: Comparison of Carboxamide and Thioamide Derivatives

Property Carboxamide Derivative Thioamide Derivative
Molecular Formula C₁₂H₁₈N₆O C₁₂H₁₈N₆S
Molecular Weight (g/mol) 278.32 278.38
Functional Group CONH-C₂H₅ CSNH-C₂H₅
Hydrogen Bonding Strong (C=O) Moderate (C=S)

Benzimidazole Analog: N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine

  • Molecular Formula : C₁₃H₁₄N₆ (inferred from structure)
  • Key Differences: Replacement of the dihydroimidazole with a benzimidazole core, introducing aromaticity and planarity.
  • Structural Insights : Single-crystal X-ray data (R factor = 0.044) confirms planar geometry, with mean C–C bond lengths of 0.003 Å, indicating high structural stability .

Sulfonylurea Herbicide: Oxasulfuron

  • Molecular Formula : C₁₇H₁₈N₄O₆S
  • Key Differences: Incorporation of a sulfonylurea bridge (SO₂NHCONH) linked to a pyrimidinyl group. Increased steric bulk and polarity due to the sulfonyl and benzoate ester groups.
  • Applications : Widely used in agriculture for broadleaf weed control .

Structural and Crystallographic Insights

  • Pyrimidinylamino Motif: Common across analogs, this group facilitates hydrogen bonding (N–H⋯N/O interactions) and π-stacking, critical for molecular recognition .
  • Crystal Packing : In benzimidazole analogs, planar structures promote dense packing, whereas dihydroimidazole derivatives may exhibit looser arrangements due to conformational flexibility .

Biological Activity

The compound 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carboxamide (CAS Number: 578734-39-1) belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H18N6SC_{12}H_{18}N_{6}S, with a molecular weight of approximately 278.38 g/mol. Its structure features a pyrimidine ring and an imidazole moiety, which are often associated with various pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Imidazoline Binding Sites : Compounds with imidazole rings often exhibit affinity for imidazoline binding sites (IBS). Studies have shown that derivatives of imidazoline can modulate blood pressure and exhibit antihypertensive effects by interacting with alpha adrenergic receptors .
  • Antiviral Activity : Recent research has indicated that related compounds can inhibit viral replication through mechanisms such as the inhibition of IMP dehydrogenase (IMPDH), which is crucial for guanine nucleotide synthesis in viruses .
  • Anticancer Potential : The compound has been evaluated for its anticancer properties, showing promising results in inhibiting tumor cell proliferation in vitro. Molecular docking studies suggest that it may interact with key proteins involved in cancer progression .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Activity Effect Reference
AntihypertensiveReduced mean arterial pressure in hypertensive models
AntiviralInhibited replication of various viruses
AnticancerInhibited proliferation of cancer cells

Case Studies

  • Antihypertensive Effects : In a study involving spontaneously hypertensive rats, compounds similar to this compound demonstrated significant reductions in blood pressure, correlating with high affinities for IBS and alpha adrenergic receptors .
  • Antiviral Activity Against HCV : A related compound was shown to reduce HCV RNA levels significantly in vitro, demonstrating an EC50 value of 6.7 μM against HCV-1b. This suggests that similar structural analogs may possess comparable antiviral efficacy .
  • Molecular Docking Studies : Computational studies indicated that the compound could effectively bind to target proteins involved in cancer cell signaling pathways, suggesting potential therapeutic applications in oncology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.